molecular formula C6H10F2O3 B8672380 Ethyl 4,4-difluoro-3-hydroxybutanoate

Ethyl 4,4-difluoro-3-hydroxybutanoate

Cat. No.: B8672380
M. Wt: 168.14 g/mol
InChI Key: AVOIWRHEAKPCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent. One common method is the reaction of ethyl acetoacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows:

CH3COCH2COOEt+DASTF2CHCOCH2COOEt\text{CH}_3\text{COCH}_2\text{COOEt} + \text{DAST} \rightarrow \text{F}_2\text{CHCOCH}_2\text{COOEt} CH3​COCH2​COOEt+DAST→F2​CHCOCH2​COOEt

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-3-oxobutyric acid ethyl ester.

    Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-difluoro-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. In pharmaceuticals, it acts as a precursor for compounds that modulate potassium channels and inhibit GABA transaminase (GABA-T). These interactions can affect cellular signaling pathways and neurotransmitter levels, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-3-oxobutyric acid ethyl ester
  • 4,4-Difluoro-3-hydroxybutanol
  • Ethyl 4,4-difluoroacetoacetate

Uniqueness

Ethyl 4,4-difluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its difluoromethyl group enhances its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C6H10F2O3

Molecular Weight

168.14 g/mol

IUPAC Name

ethyl 4,4-difluoro-3-hydroxybutanoate

InChI

InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3

InChI Key

AVOIWRHEAKPCCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of ethyl 4,4-difluoro-3-oxobutanoate (5.0 g, 30.1 mmol) in toluene (150 mL) was added NaBH4 (1.26 g, 33.1 mmol) at 0° C. The mixture was then stirred at RT for 4.5 hours. The reaction was quenched with aqueous HCl (10%) carefully. The separated aqueous phase was extracted with EtOAc (20 mL×2). The combined organic phases were dried over Na2SO4, and then filtered and then concentrated in vacuo to give the crude ethyl 4,4-difluoro-3-hydroxybutanoate as colorless oil (3.8 g, yield: 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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